

A Technical Guide to the Physicochemical Properties of D-Glucono-1,5-Lactone

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Compound of Interest

Compound Name: *Gluconolactone*

Cat. No.: *B072293*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucono-1,5-lactone (GDL), an inner ester of D-gluconic acid, is a naturally occurring carbohydrate derivative with significant applications in the food, pharmaceutical, and cosmetic industries.[1][2] In pharmaceutical formulations, it functions as an excipient, stabilizer, and a controlled acidulant, contributing to the pH balance and shelf-life of both oral and injectable drugs.[1] This technical guide provides an in-depth overview of the core physicochemical properties of D-glucono-1,5-lactone, complete with quantitative data, detailed experimental protocols, and visualizations of its biochemical interactions and analytical workflows. This information is intended to support researchers and professionals in drug development and formulation.

Physicochemical Properties

The key physicochemical properties of D-glucono-1,5-lactone are summarized in the tables below, providing a comprehensive quantitative overview.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₆	[3][4][5]
Molecular Weight	178.14 g/mol	[3][4][5]
Appearance	White, odorless crystalline powder	[1][6]
Melting Point	150-164°C (with decomposition)	[3][4][6][7]
Density	1.72 g/cm ³	[6]
Crystal System	Orthorhombic	[8]
Space Group	P2 ₁ 2 ₁ 2 ₁	[8]

Table 2: Solubility and Solution Properties

Property	Value	Conditions	Reference
Water Solubility	590 g/L	25°C	[3]
500 g/L	20°C	[5][6]	
Ethanol Solubility	Sparingly soluble (1 g/100 g)	[1][3]	
Ether Solubility	Insoluble	[1][3]	
Acetone Solubility	Insoluble	[3]	
pKa (of hydrolyzed gluconic acid)	~3.6	25°C	[5]
pH (1% aqueous solution)	~3.5 (initial), decreases to ~2.5 over 2 hours	20°C	[9]
Optical Rotation [α] _D	+63.5° to +65°	c=10 in H ₂ O	[5]

Table 3: Spectroscopic Data

Technique	Key Data	Reference
^1H NMR (in D_2O , pH 7.4)	Chemical shifts (ppm): 3.734, 3.758, and others corresponding to the lactone structure.	[10]
^{13}C NMR (in D_2O , pH 7.4)	Chemical shifts (ppm): 181.23 (C1), 73.86 (C5), 65.304 (C6).	[10]
Mass Spectrometry (EI)	Major fragments corresponding to the molecular structure.	[11]
Infrared (IR) Spectroscopy	Characteristic peaks for hydroxyl and lactone carbonyl groups.	[12]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of D-glucono-1,5-lactone are provided below.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which D-glucono-1,5-lactone transitions from a solid to a liquid.

Materials:

- D-glucono-1,5-lactone sample
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for powdering the sample)

Procedure:

- Ensure the D-glucono-1,5-lactone sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate (e.g., 10-20°C/minute) to obtain an approximate melting range.
- Allow the apparatus to cool.
- Prepare a new sample and heat again, this time at a slower rate (1-2°C/minute) starting from a temperature approximately 20°C below the approximate melting point observed.
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).
- The melting range is reported as T1-T2.^{[5][13][14]}

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of D-glucono-1,5-lactone in water at a specific temperature.

Materials:

- D-glucono-1,5-lactone
- Distilled or deionized water
- Conical flasks with stoppers
- Thermostatically controlled shaker bath

- Analytical balance
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 μm)
- Analytical method for quantification (e.g., HPLC, refractometry)

Procedure:

- Add an excess amount of D-glucono-1,5-lactone to a known volume of water in a conical flask. The excess solid should be clearly visible.
- Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25°C).
- Agitate the flask for a sufficient period to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the solution to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow undissolved solids to settle.
- Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 μm filter to remove any undissolved particles.
- Quantify the concentration of D-glucono-1,5-lactone in the filtrate using a validated analytical method.
- The determined concentration represents the solubility at that temperature.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of gluconic acid, the hydrolyzed form of D-glucono-1,5-lactone.

Materials:

- D-glucono-1,5-lactone
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized, carbonate-free water

- pH meter with a calibrated electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

- Accurately weigh a known amount of D-glucono-1,5-lactone and dissolve it in a known volume of deionized water in a beaker. Allow the solution to stand for at least 2 hours to ensure hydrolysis to gluconic acid reaches equilibrium.
- Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
- Fill the burette with the standardized NaOH solution and record the initial volume.
- Begin titrating the gluconic acid solution with the NaOH, adding small increments of the titrant.
- Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
- Continue the titration past the equivalence point (the point of the steepest pH change).
- Plot the pH versus the volume of NaOH added to generate a titration curve.
- The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of gluconic acid.[\[3\]](#)[\[8\]](#)[\[15\]](#)

Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify D-glucono-1,5-lactone in a sample.

Materials:

- HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Refractive Index Detector (RID))
- Analytical column (e.g., Thermo Hypersil Gold Aq, 250 mm x 4.6 mm, 5 μ m)
- D-glucono-1,5-lactone standard
- Mobile phase: Acetonitrile and water
- Sample and standard preparation solvents

Procedure (based on a published method):[\[16\]](#)

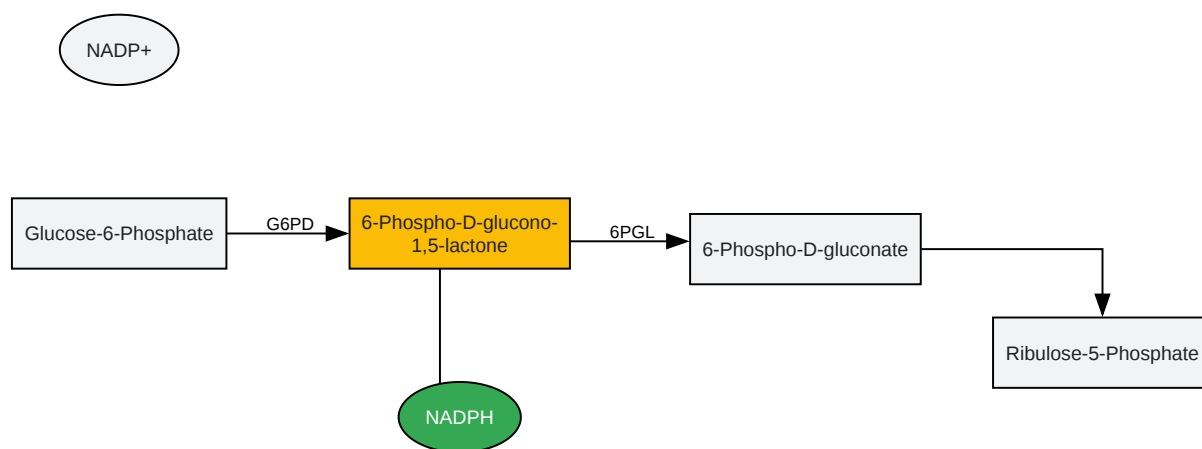
- Chromatographic Conditions:
 - Column: Thermo Hypersil Gold Aq (250 mm x 4.6 mm, 5 μ m)
 - Mobile Phase: Acetonitrile:Water (90:10 v/v)
 - Flow Rate: 0.5 mL/min
 - Column Temperature: 30°C
 - Injection Volume: 10 μ L
 - Detector: Charged Aerosol Detector (CAD) with nebulization temperature at 50°C.
- Standard Preparation: Prepare a stock solution of D-glucono-1,5-lactone in the mobile phase and create a series of dilutions to generate a calibration curve.
- Sample Preparation: Dissolve the sample containing D-glucono-1,5-lactone in the mobile phase, filter through a 0.45 μ m filter, and dilute as necessary to fall within the calibration range.
- Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

- Quantification: Identify the peak corresponding to D-glucono-1,5-lactone based on its retention time compared to the standard. Quantify the amount in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

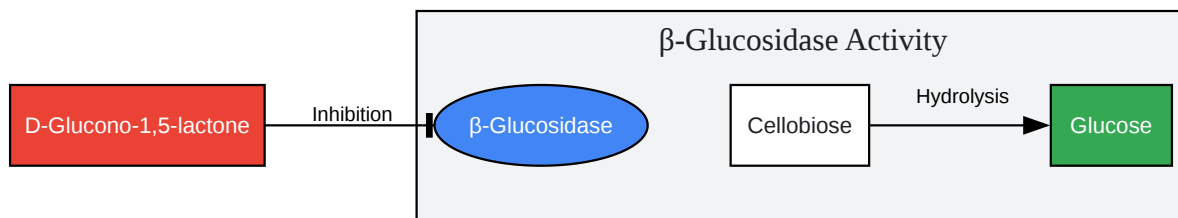
Biochemical Roles and Signaling Pathways

D-glucono-1,5-lactone is an intermediate in the Pentose Phosphate Pathway (PPP), a crucial metabolic route for the generation of NADPH and the synthesis of nucleotide precursors.^{[4][9][17]} It is formed from the oxidation of glucose-6-phosphate. Furthermore, D-glucono-1,5-lactone is a known inhibitor of certain enzymes, including β -glucosidases and glycogen phosphorylase.^{[6][18]}



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Caption: Oxidative phase of the Pentose Phosphate Pathway.

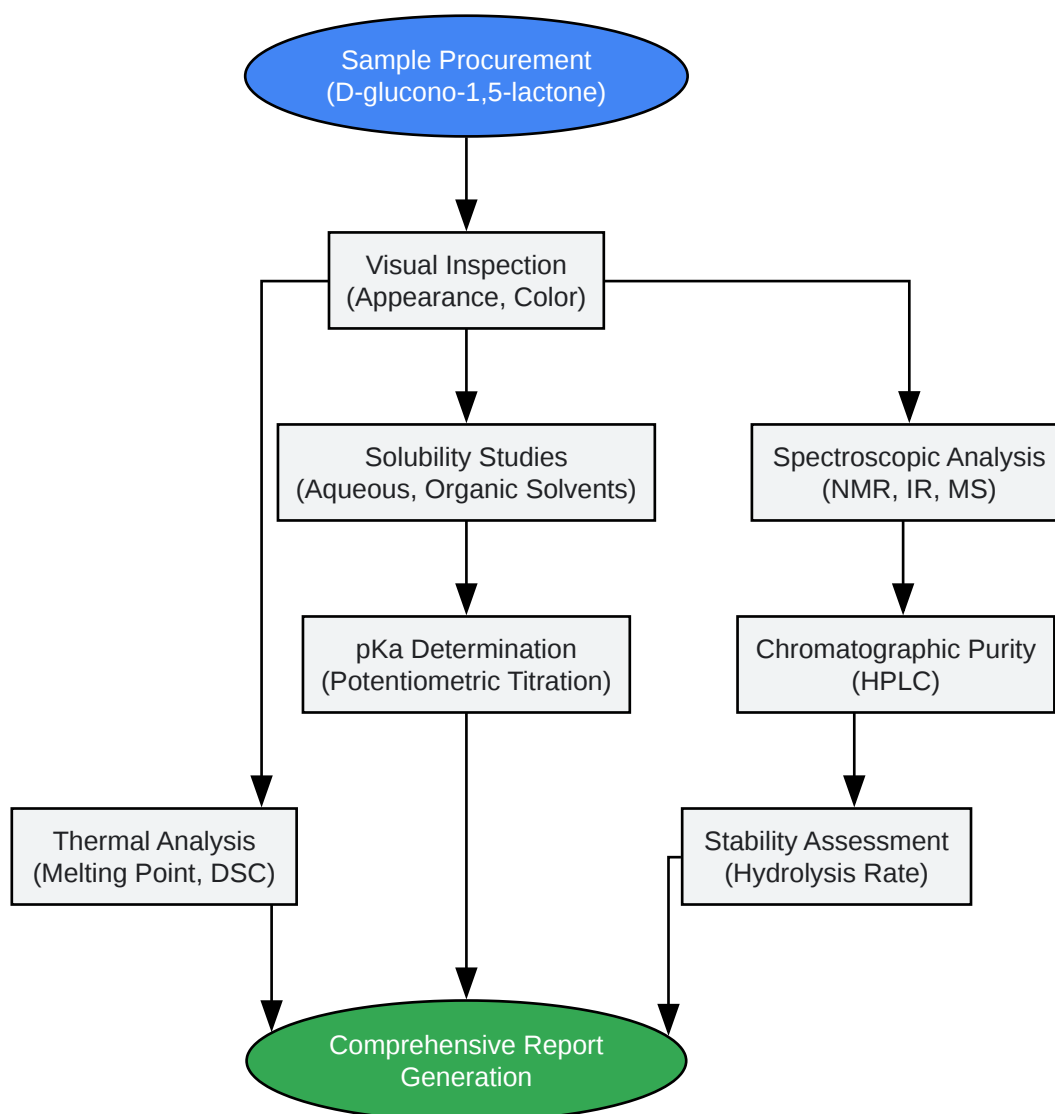


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Caption: Inhibition of β -Glucosidase by D-glucono-1,5-lactone.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is essential for the comprehensive physicochemical characterization of a pharmaceutical excipient like D-glucono-1,5-lactone.



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Caption: Workflow for Physicochemical Characterization.

Conclusion

D-glucono-1,5-lactone possesses a unique set of physicochemical properties that make it a versatile excipient in pharmaceutical development. Its high water solubility, controlled hydrolysis to gluconic acid, and defined thermal and spectroscopic characteristics are critical parameters for formulation scientists. The provided experimental protocols offer standardized methods for the verification of these properties, while the visualized biochemical pathways and analytical workflows serve as a guide for further research and application. A thorough

understanding of these attributes is paramount for the successful and rational design of stable and effective drug products.

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